N-(4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide: is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 4-fluorophenyl group, two methoxy groups at positions 4 and 5, and a nitro group at position 2
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the sirtuin1 enzyme (sirt1) . SIRT1 is a protein that has been implicated in a variety of biological processes, including cellular response to stress, metabolism, and aging .
Mode of Action
It’s suggested that similar compounds inhibit the sirtuin1 enzyme (sirt1) . The inhibition of this enzyme can lead to overexpression of p53, a gene responsible for negative regulation of the cell cycle . This can result in the inhibition of cell proliferation, potentially leading to anti-cancer effects .
Biochemical Pathways
The inhibition of sirt1 can impact several pathways, including those involved in cellular stress response, metabolism, and aging . The overexpression of p53 can also affect the cell cycle regulation pathway .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetics properties . These properties include absorption, distribution, metabolism, and excretion (ADME), all of which can impact a drug’s bioavailability .
Result of Action
The inhibition of sirt1 and the subsequent overexpression of p53 can lead to the inhibition of cell proliferation . This could potentially result in anti-cancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4,5-dimethoxybenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at position 2.
Amidation: The resulting 2-nitro-4,5-dimethoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride is subsequently reacted with 4-fluoroaniline to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide can undergo reduction to form the corresponding amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as halides or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products:
Reduction: The major product is N-(4-fluorophenyl)-4,5-dimethoxy-2-aminobenzamide.
Substitution: Products depend on the nucleophile used, such as N-(4-fluorophenyl)-4,5-dimethoxy-2-thiobenzamide.
Oxidation: Products include N-(4-fluorophenyl)-4,5-dimethoxy-2-carboxybenzamide.
Scientific Research Applications
Chemistry: N-(4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine: This compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: In the materials science field, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Comparison with Similar Compounds
- N-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
- 4-fluoroamphetamine
- N-(4-fluorophenyl)methylidene biphenyl-4-carbohydrazide
Uniqueness: N-(4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to the presence of both methoxy and nitro groups on the benzamide core, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O5/c1-22-13-7-11(12(18(20)21)8-14(13)23-2)15(19)17-10-5-3-9(16)4-6-10/h3-8H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSFUSXHXLORMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.